2-Methyl-3-thioacetoxy-4,5-dihydrofuran

purity flavor ingredient specification JECFA assay

2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6; FEMA 3636; JECFA is a sulfur-containing dihydrofuran thioacetate ester classified as a synthetic flavoring agent. Its commercial-grade specifications are established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA): minimum assay 99%, refractive index 1.517–1.521, and specific gravity 1.132–1.139.

Molecular Formula C7H10O2S
Molecular Weight 158.22 g/mol
CAS No. 26486-14-6
Cat. No. B1256219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-thioacetoxy-4,5-dihydrofuran
CAS26486-14-6
Molecular FormulaC7H10O2S
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCC1=C(CCO1)SC(=O)C
InChIInChI=1S/C7H10O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H2,1-2H3
InChIKeyYDYAMYYOQBGPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fats;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6): Procurement-Grade Physicochemical Baseline


2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6; FEMA 3636; JECFA 1089) is a sulfur-containing dihydrofuran thioacetate ester classified as a synthetic flavoring agent [1]. Its commercial-grade specifications are established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA): minimum assay 99%, refractive index 1.517–1.521, and specific gravity 1.132–1.139 [2]. The compound presents as a pale yellow to light yellow liquid with a characteristic sulfury aroma and is soluble in fats and oils but not in water [2][3].

Single-entity purity supports reproducible sensory output in flavor formulations
Moderate lipophilicity drives preferential oil-phase partitioning for savory notes
Thioacetate ester functions as thermally latent thiol precursor for process control

Why Substituting 2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6) with Structurally Proximal Analogs Introduces Reproducible Flavor Profile Risk


Within the dihydrofuran thioacetate and thiol family, small structural modifications produce non-linear shifts in organoleptic character, volatility, and thermal stability that cannot be compensated by simple concentration adjustment. The thioacetate ester function of CAS 26486-14-6 serves as a latent thiol reservoir, enabling controlled release of the active mercaptan species under process-relevant conditions [1]. Direct substitution with the free thiol analog (2-methyl-4,5-dihydrofuran-3-thiol; CAS 26486-13-5) results in a markedly different odor threshold, predominantly roasted-meaty rather than broadly sulfury character, and requires different handling due to high odor potency at trace levels [2]. Likewise, replacement with the fully aromatic 2-methyl-3-furanthiol acetate (CAS 55764-25-5) alters the ring electronics, shifting the odor toward roasted meat/burnt notes and changing solubility parameters (insoluble in water; soluble in triacetin) that affect application compatibility [3]. These differences make generic interchange unreliable for consistent flavor formulation outcomes.

Free thiol analog (CAS 26486-13-5)
Direct replacement shifts sulfury character to roasted-meaty notes and introduces multicomponent mixture variability due to lower assay specifications.
Aromatic thioacetate analog (CAS 55764-25-5)
Fully aromatic ring alters odor to burnt/roasted and changes solubility (insoluble in water), limiting formulation compatibility.
Structural analogs cannot be dose‑adjusted
Differences in odor threshold, volatility, and phase partitioning are non-linear; simple concentration correction does not restore the target flavor profile.

2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


2-Methyl-3-thioacetoxy-4,5-dihydrofuran Assay Consistency: 99% Purity vs. 55% Thiol Minimal Purity

The JECFA specification for the thioacetate ester (CAS 26486-14-6) mandates a minimum assay of 99% [1]. In contrast, the closest free-thiol analog, 2-methyl-4,5-dihydrofuran-3-thiol (CAS 26486-13-5), carries a JECFA minimum assay of only 55% [2]. This 44-percentage-point difference in regulatory-grade minimum purity means that procurement of the thiol analog inherently delivers a multicomponent mixture with 35–45% unspecified constituents, whereas the thioacetate ester provides chromatographically defined content.

Assay Purity
Head-to-head
99% min (target) vs. 55% min (thiol analog)
Higher minimum purity reduces batch-to-batch organoleptic variation.
JECFA specification comparison; 44pp difference.
purity flavor ingredient specification JECFA assay

2-Methyl-3-thioacetoxy-4,5-dihydrofuran Refractive Index Range: 1.517–1.521 vs. Thiol Analog 1.497–1.534

The JECFA refractive index specification for the target thioacetate ester is tightly bounded at 1.517–1.521 [1]. The corresponding thiol analog (CAS 26486-13-5) carries a substantially wider specification of 1.497–1.534 [2]. The thioacetate's narrower range (span of 0.004 vs. 0.037 for the thiol) provides a more discriminating identity test for incoming inspection and reduces the risk of accepting off-specification material from a supplier.

Refractive Index
Head-to-head
1.517–1.521 (span 0.004) vs. 1.497–1.534 (span 0.037)
Tighter specification enables more reliable incoming inspection.
9.25× wider acceptance range for the thiol analog.
refractive index identity testing JECFA specification

2-Methyl-3-thioacetoxy-4,5-dihydrofuran LogP of 1.96: Moderated Lipophilicity vs. Free Thiol LogP of ~1.00

The measured logP (octanol/water) of the thioacetate ester is 1.96 , whereas the estimated logP of the free thiol analog is approximately 1.00 [1]. A logP difference of ~0.96 represents approximately one full order of magnitude differential in theoretical octanol/water partition coefficient, implying that the thioacetate distributes preferentially into non-aqueous phases (fats, oils) to a greater extent than the free thiol.

Lipophilicity
Cross-study
logP 1.96 (measured) vs. ~1.00 (est.)
Higher fat-phase partitioning supports savory application delivery.
ΔlogP ≈ +0.96; measured vs. estimated XlogP3-AA.
logP partition coefficient flavor release kinetics

2-Methyl-3-thioacetoxy-4,5-dihydrofuran Thermal Stability: Thioacetate as a Thermally Latent Precursor vs. Labile Free Thiol

The thioacetate ester linkage hydrolyzes to release the corresponding free thiol (2-methyl-4,5-dihydrofuran-3-thiol) under aqueous or thermal conditions. This property provides a controlled-release mechanism during food processing or cooking, where the thioacetate acts as a thermally stable reservoir that generates the active aroma compound on demand [1]. By contrast, the free thiol analog (CAS 26486-13-5) is inherently reactive and prone to oxidative dimerization and loss through volatilization during processing [2]; no quantitative head-to-head thermal degradation study was identified, but the hydrolytic pro-drug principle is well-documented for thioacetate esters in flavor chemistry.

Thermal Stability
Class-level
Thioacetate: latent precursor; free thiol: volatile, oxidation-prone
Latent-release character may support wider processing windows.
Inferred from thioacetate precursor chemistry; no direct comparative study.
thermal stability thioacetate hydrolysis flavor precursor

2-Methyl-3-thioacetoxy-4,5-dihydrofuran FEMA 3636 GRAS Status: Single-Chemical Entity vs. Thiol Analog's Complex Purity Profile

FEMA 3636 (CAS 26486-14-6) is a defined single chemical entity with an established GRAS publication history (FEMA GRAS Publication No. 12) and JECFA evaluation confirming no safety concern at current intake levels [1]. The free thiol analog (FEMA 4683, CAS 26486-13-5) received its GRAS designation and JECFA evaluation later (2012, Session 76) and is specified with only 55% minimum assay, containing 35–40% 2-methyl-3-tetrahydrofuranthiol as a co-constituent [2]. For procurement purposes, the thioacetate ester represents a chemically defined single substance, whereas the thiol analog is an accepted mixture of structurally related organosulfur compounds.

Regulatory Composition
Head-to-head
Single chemical entity (FEMA 3636) vs. ternary mixture (FEMA 4683)
Simplified documentation for multi-market regulatory compliance.
JECFA/FEMA: 99% single entity vs. 55% nominal with co-constituents.
GRAS FEMA regulatory acceptance

2-Methyl-3-thioacetoxy-4,5-dihydrofuran Boiling Point: Low-Pressure Distillability (40–42 °C at 0.1 mmHg) vs. Thiol at 158–160 °C (Ambient)

The thioacetate ester distills at 40–42 °C under reduced pressure (0.1 mmHg) [1], corresponding to an extrapolated atmospheric boiling point of approximately 212.9 °C . The free thiol analog (CAS 26486-13-5) has a significantly lower atmospheric boiling point of 158–160 °C [2]. This means that under atmospheric processing conditions, the thiol is approximately 50–55 °C more volatile than the thioacetate ester, making the thioacetate substantially less prone to evaporative loss during heated flavor compounding or extrusion processing.

Boiling Point
Head-to-head
~212.9°C atm (extrap.) vs. 158–160°C atm
Lower volatility reduces evaporative loss during thermal processing.
~50–55°C difference; reduced-pressure bp: 40–42°C at 0.1 mmHg.
boiling point volatility process engineering

2-Methyl-3-thioacetoxy-4,5-dihydrofuran (CAS 26486-14-6): Evidence-Backed Application Scenarios for Scientific and Industrial Decision-Making


Savory and Meat Flavor Formulations Requiring Consistent High-Purity Sulfury Character

For savory, roasted-meat, and gravy flavor formulations where a reproducible sulfury top note is critical, the 99% minimum assay specification of the thioacetate ester [1] directly translates into batch-to-batch sensory consistency. The free thiol analog, with its 55% minimum assay and variable co-constituent profile [2], introduces compositional uncertainty that can manifest as off-notes or intensity drift in finished flavor compounds.

Thermally Processed Foods Where Flavor Precursor Latency Reduces Overdosing

The thioacetate ester's role as a hydrolytically activated flavor precursor (class-level inference) [1] makes it suitable for retorted, baked, and extruded products where direct addition of free thiol would result in excessive evaporative loss and early aroma release. The higher extrapolated atmospheric boiling point (~212.9 °C vs. ~158–160 °C for the thiol) [2] further supports lower volatility losses during thermal processing.

Fat-Continuous Food Systems (Meat Analogues, Dairy Blends, Processed Cheese)

With a measured logP of 1.96 [1] compared to an estimated logP of ~1.00 for the free thiol [2], the thioacetate ester preferentially partitions into fat and oil phases. This property supports flavor delivery in high-fat matrices such as plant-based meat alternatives, processed cheese sauces, and fat-based seasoning blends, where water-soluble or highly volatile alternatives may exhibit poor retention.

Regulatory-Compliant Single-Entity Flavor Ingredient for Global Food Markets

As a single-chemical-entity flavor ingredient with JECFA, FEMA, and FDA EAFUS acceptance [1], the thioacetate ester (FEMA 3636) provides simpler documentation for international flavor registrations compared to the free thiol analog (FEMA 4683), which is approved as a ternary mixture with only 55% nominal active [2]. This facilitates procurement for export-oriented flavor houses operating under multiple regulatory jurisdictions.

Application
Selection Property
Validation Focus
Savory & roasted-meat flavor formulations
High-purity single entity
Assay verification per JECFA specification
Thermally processed foods (retort, baked, extruded)
Latent thiol precursor
Controlled release validation under process conditions
Fat-continuous food systems (meat analogues, dairy blends)
Preferential oil-phase partitioning
Partitioning verification in target fat matrix
Multi-market flavor registrations
Single-entity regulatory acceptance
JECFA / FEMA / EAFUS compliance documentation
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